molecular formula C12H14N2O4S B3011557 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole CAS No. 112062-83-6

1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole

Cat. No. B3011557
CAS RN: 112062-83-6
M. Wt: 282.31
InChI Key: MRQYXUVOBHGGNI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole, also known as DMSMI, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. DMSMI is a white crystalline solid that is soluble in organic solvents and water.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds such as sulfonamides, imidazoles, and benzimidazoles. 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has also been used as a catalyst in organic reactions such as Michael addition, aldol reaction, and Diels-Alder reaction. In addition, 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has been used as a fluorescent probe for detecting metal ions such as copper and zinc.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole is not well understood. However, it is believed that 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole acts as a nucleophile in organic reactions by attacking electrophilic centers. 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole may also act as a Lewis acid catalyst by accepting electron pairs from other molecules.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole. However, it has been reported that 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has low toxicity and does not cause significant adverse effects in animals.

Advantages and Limitations for Lab Experiments

1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of applications in organic synthesis and catalysis. However, 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous reactions. In addition, 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole is relatively expensive compared to other reagents.

Future Directions

There are several future directions for research on 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole. One area of interest is the development of new synthetic methods for 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole and its derivatives. Another area of interest is the development of new applications for 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole in organic synthesis and catalysis. Additionally, the use of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole as a fluorescent probe for detecting other metal ions is an area of potential future research. Overall, the potential applications of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole in scientific research make it an interesting compound for further study.

Synthesis Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole involves the reaction of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-chloroethyl isocyanate with 1-methylimidazole. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is purified by recrystallization or column chromatography. The yield of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole is typically around 50-60%.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-9-13-6-7-14(9)19(15,16)10-4-5-11(17-2)12(8-10)18-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQYXUVOBHGGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole

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